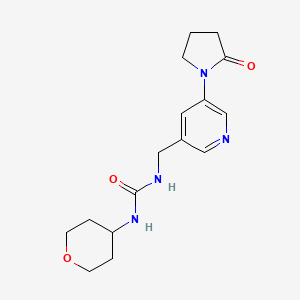
1-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C16H22N4O3 and its molecular weight is 318.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Substituent Effects on Pyrid-2-yl Ureas
Studies on pyrid-2-yl ureas have shown that substituent effects can significantly influence intramolecular hydrogen bonding and complexation with molecules like cytosine. These effects are essential for understanding the interactions and structural preferences of similar compounds, which can be critical for their applications in chemical and pharmaceutical research. For example, the presence of electron-withdrawing substituents facilitates intermolecular complexation, highlighting the importance of substituent choice in the design of new molecules for specific applications (Chia-Hui Chien et al., 2004).
Green Synthesis Approaches
Research has also explored green chemistry approaches in synthesizing derivatives of related compounds. One study described an ionic liquid-catalyzed one-pot synthesis of 1H-pyrano[2,3-d]pyrimidin-2(8aH)-one derivatives, showcasing a method with several advantages, including mild conditions, shorter reaction times, good yields, and an environmentally benign procedure. Such methodologies are pivotal for the sustainable production of chemical compounds, including those with structures similar to the compound of interest (Hong-yun Guo et al., 2012).
Crystal Structure Analysis
Crystal structure analysis provides critical insights into the molecular arrangement and potential interactions of chemical compounds. A study on the crystal structure of azimsulfuron, a compound with a somewhat related structure, revealed important details about hydrogen bonds and three-dimensional architectures that could inform the design and application of new chemical entities (Youngeun Jeon et al., 2015).
Antimicrobial Activity
The synthesis and evaluation of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas demonstrated that these compounds could exhibit moderate antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, which is crucial for addressing the growing issue of antibiotic resistance (P. V. G. Reddy et al., 2003).
Molecular Cocrystals with Carboxylic Acids
The formation of molecular cocrystals through interactions between urea and aromatic carboxylic acids has been studied, underscoring the utility of urea in structure-making. Such interactions are valuable for designing new pharmaceutical formulations and understanding drug interactions at the molecular level (Graham Smith et al., 1997).
Propriétés
IUPAC Name |
1-(oxan-4-yl)-3-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c21-15-2-1-5-20(15)14-8-12(9-17-11-14)10-18-16(22)19-13-3-6-23-7-4-13/h8-9,11,13H,1-7,10H2,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDYFJYMCQRMFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)NC3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
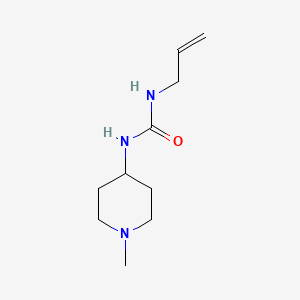


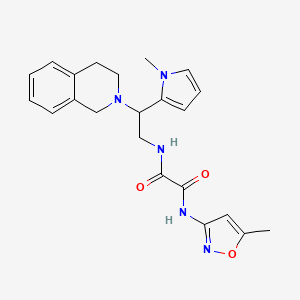
![3-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2374105.png)
![6-Cyclopropyl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2374106.png)
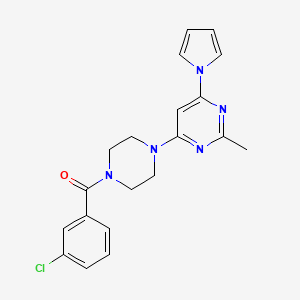

![2-[[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2374112.png)

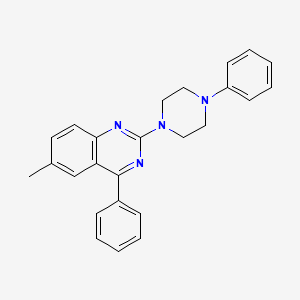
![3-allyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374115.png)

![(3Z)-7-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2374121.png)
